molecular formula C18H18N4O2 B2882211 1-morpholino-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)ethanone CAS No. 1105209-06-0

1-morpholino-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)ethanone

Cat. No.: B2882211
CAS No.: 1105209-06-0
M. Wt: 322.368
InChI Key: PVUZRTCWAXUNFK-UHFFFAOYSA-N
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Description

Historical Development of Benzimidazole Research

Benzimidazole research originated in the early 20th century, with foundational work by Goodman and Nancy Hart in 1943 elucidating its synthetic pathways. Woolley’s 1944 discovery of its antibacterial properties marked the first recognition of benzimidazole’s therapeutic potential. By 1949, Brink et al. identified 5,6-dimethylbenzimidazole as a degradation product of vitamin B12, linking the scaffold to essential biochemical processes. The 1960s saw breakthroughs in antiparasitic applications, notably the development of thiabendazole and mebendazole, which target helminths by inhibiting tubulin polymerization.

Modern advancements include transition metal-catalyzed syntheses, such as iridium(III)-catalyzed C–H activation for constructing substituted benzimidazoles, which improved regioselectivity and reduced reaction times. Copper(I)-catalyzed amination methods further diversified functionalization, enabling access to derivatives with enhanced binding affinity for biological targets. These innovations underscore benzimidazole’s versatility, facilitating its integration into hybrid molecules for oncology, infectious diseases, and cardiovascular therapy.

Significance of Pyridine Ring in Heterocyclic Compounds

Pyridine’s electronic structure, characterized by a nitrogen atom at the 2-position, confers unique physicochemical properties. Its resonance energy (117 kJ/mol) and dipole moment (2.0 D) enhance solubility in aqueous and lipid environments, making it a preferred scaffold for CNS-active drugs. The nitrogen lone pair, orthogonal to the aromatic π-system, enables hydrogen bonding with biological targets while resisting metabolic oxidation.

In drug design, pyridine derivatives like isoniazid (antitubercular) and esomeprazole (proton-pump inhibitor) demonstrate the ring’s capacity to modulate enzymatic activity. Pyridine’s electron-deficient nature facilitates nucleophilic substitutions, allowing precise functionalization at the 2-, 3-, or 4-positions. For example, fluoropyridines serve as bioisosteres for phenyl groups, improving pharmacokinetic profiles without compromising target affinity. In hybrids, pyridine often acts as a spacer or solubility enhancer, optimizing interactions with hydrophobic binding pockets.

Role of Morpholine Moiety in Pharmacophore Design

Morpholine, a six-membered oxygen- and nitrogen-containing heterocycle, is prized for its balanced hydrophilicity and conformational flexibility. The oxygen atom engages in hydrogen bonding with aspartate or glutamate residues in enzyme active sites, while the nitrogen permits protonation under physiological conditions, enhancing membrane permeability. Morpholine derivatives, such as the kinase inhibitor GDC-0941, exploit these traits to achieve high oral bioavailability and target selectivity.

In hybrid molecules, morpholine often serves as a solubilizing group or pharmacokinetic modulator. For instance, replacing a tertiary amine with morpholine in protease inhibitors reduces hepatic first-pass metabolism by attenuating cytochrome P450 interactions. The moiety’s puckered chair conformation also minimizes steric clashes, enabling tight binding to allosteric sites. These attributes make morpholine indispensable in designing CNS drugs and anticancer agents requiring blood-brain barrier penetration.

Emergence of Benzimidazole-Pyridine-Morpholine Hybrids in Medicinal Chemistry

The convergence of benzimidazole, pyridine, and morpholine in a single entity represents a strategic response to multidrug resistance and off-target toxicity. Benzimidazole’s planar structure intercalates DNA or inhibits topoisomerases, while pyridine and morpholine fine-tune solubility and distribution. For example, 1-morpholino-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)ethanone leverages pyridine’s π-stacking ability to anchor to kinase ATP pockets, complemented by morpholine’s polarity for aqueous solubility.

Recent studies highlight hybrid molecules’ efficacy against resistant pathogens. Pyridine-benzimidazole conjugates exhibit nanomolar activity against methicillin-resistant Staphylococcus aureus (MRSA) by disrupting cell wall synthesis. Morpholine appendages further enhance bioavailability, as seen in antimalarial hybrids targeting Plasmodium dihydroorotate dehydrogenase. Rational design strategies, such as fragment-based drug discovery, now prioritize these hybrids for their modularity and synergistic pharmacophore effects.

Properties

IUPAC Name

1-morpholin-4-yl-2-(2-pyridin-2-ylbenzimidazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c23-17(21-9-11-24-12-10-21)13-22-16-7-2-1-5-14(16)20-18(22)15-6-3-4-8-19-15/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVUZRTCWAXUNFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CN2C3=CC=CC=C3N=C2C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-morpholino-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)ethanone typically involves multiple steps, starting with the formation of the benzo[d]imidazole core. One common approach is the reaction of o-phenylenediamine with pyridine-2-carboxaldehyde under acidic conditions to form the benzo[d]imidazole derivative. Subsequent functionalization introduces the morpholine and ethanone groups.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as continuous flow chemistry and microwave-assisted synthesis can be employed to enhance efficiency and scalability.

Types of Reactions:

  • Reduction: Reduction reactions can be performed to modify the oxidation state of specific atoms within the molecule.

  • Substitution: Substitution reactions are common, where functional groups on the compound are replaced by other groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed:

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, contributing to the development of new chemical entities.

  • Biology: It serves as a tool in biological studies, particularly in understanding molecular interactions and pathways.

  • Medicine: Potential therapeutic applications are being explored, including its use as a lead compound in drug discovery.

  • Industry: The compound finds use in the production of advanced materials and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism by which 1-morpholino-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)ethanone exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired outcomes in therapeutic applications. The exact molecular targets and pathways depend on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • The acetyl group in the target compound is prone to removal under basic conditions, similar to analogs like 2-(benzylthio)-1H-benzimidazole .

Key Observations :

  • The target compound’s pyridinyl and morpholino groups may enhance selectivity for cancer cell lines compared to simpler aryl-substituted ethanones .
  • Oxadiazole-containing analogs exhibit stronger antioxidant activity, suggesting the thioether linkage is critical for radical scavenging .

Physicochemical Properties

Table 3: Physicochemical Comparisons
Compound Name Molecular Weight (g/mol) Solubility LogP (Predicted)
1-Morpholino-2-(2-(pyridin-2-yl)-1H-benzimidazol-1-yl)ethanone ~339.37 Moderate (polar groups) 2.1 (est.)
2-(Benzylthio)-1H-benzimidazole 254.34 Low (nonpolar thioether) 3.8
BD-1 209.25 Low (crystalline solid) 2.5
2-(2-Phenyl-1H-benzimidazol-1-yl)acetohydrazide (III) 280.31 Moderate (hydrazide) 1.9

Key Observations :

  • The morpholino group in the target compound reduces LogP compared to thioether analogs, enhancing aqueous solubility .
  • Hydrazide derivatives exhibit intermediate solubility, suitable for oral formulations .

Biological Activity

1-Morpholino-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)ethanone, with the CAS number 1105209-06-0, is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C18H18N4O2, with a molecular weight of 322.4 g/mol. The compound features a complex structure that includes a morpholino group and a benzo[d]imidazole moiety, which are known to contribute to various biological activities.

PropertyValue
Molecular FormulaC18H18N4O2
Molecular Weight322.4 g/mol
CAS Number1105209-06-0

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, pyridine and benzimidazole derivatives are often evaluated for their antibacterial and antifungal activities. The following table summarizes the Minimum Inhibitory Concentration (MIC) values reported for related compounds:

CompoundMIC (mg/mL)Target Organism
Pyrrolidine derivative0.0039 - 0.025Staphylococcus aureus
Benzimidazole derivative0.0195Escherichia coli
Pyrrole benzamide derivative3.125 - 12.5Various Gram-positive bacteria

The compound's structural components suggest potential efficacy against Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans. The presence of the morpholino group may enhance solubility and bioavailability, contributing to its antimicrobial activity.

The proposed mechanism of action for compounds similar to this compound involves interference with bacterial cell wall synthesis or disruption of membrane integrity. Additionally, the benzimidazole moiety is known to interact with DNA and inhibit topoisomerase activity, leading to cell death.

Study on Antibacterial Activity

A comprehensive study published in MDPI evaluated various derivatives of benzimidazole and pyridine for their antibacterial properties. Among these derivatives, some exhibited remarkable activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 3.12 to 12.5 μg/mL . Such findings highlight the potential of similar compounds in developing new antibacterial agents.

Antifungal Activity Assessment

Another investigation focused on the antifungal properties of pyridine-containing compounds demonstrated significant inhibition against Candida albicans. The study found that certain derivatives had MIC values as low as 0.0048 mg/mL, indicating strong antifungal activity . This suggests that this compound could be further explored for therapeutic applications in treating fungal infections.

Q & A

Q. Basic Characterization

  • ¹H/¹³C NMR : Peaks at δ 2.5–3.5 ppm confirm morpholine protons, while aromatic regions (δ 7.0–8.5 ppm) validate the benzimidazole and pyridinyl groups .
  • Mass spectrometry (MS) : A molecular ion peak matching the theoretical molecular weight (C₁₈H₁₉N₃O₂, MW 309.37 g/mol) ensures purity .
    Advanced Analysis
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in aromatic regions and confirms connectivity between morpholine and ethanone groups .
  • X-ray crystallography : Provides absolute stereochemical confirmation, though crystallization challenges may require co-crystallization agents .

What biological targets are hypothesized for this compound, and how are interaction studies designed?

Basic Target Identification
Based on structural analogs (e.g., imidazole-based kinase inhibitors), potential targets include:

  • Kinases : Tyrosine kinases or PI3K due to the pyridinyl-benzimidazole scaffold .
  • G-protein-coupled receptors (GPCRs) : Morpholine’s role in modulating receptor binding .
    Advanced Interaction Studies
  • Surface plasmon resonance (SPR) : Quantifies binding affinity (KD) to purified kinase domains .
  • Cellular assays : Measure IC₅₀ values in cancer cell lines (e.g., HeLa) to assess antiproliferative effects .
  • Molecular docking : Predicts binding poses using AutoDock Vina with crystallographic kinase structures (e.g., PDB 3LZE) .

How do structural modifications influence the compound’s bioactivity?

Q. Basic Structure-Activity Relationship (SAR)

  • Morpholine replacement : Piperazine analogs show reduced solubility but higher kinase affinity .
  • Pyridinyl substitution : Electron-withdrawing groups (e.g., -F) enhance metabolic stability .
    Advanced SAR Strategies
  • Fragment-based design : Replace benzimidazole with indole to improve membrane permeability .
  • Pro-drug approaches : Esterification of the ethanone group enhances oral bioavailability .

How can contradictory data in biological assays be resolved?

Case Example : Discrepancies in IC₅₀ values across studies may arise from:

  • Assay conditions : Varying ATP concentrations in kinase assays alter inhibitor potency .
  • Cell line variability : Genetic differences in CYP450 expression affect metabolic activation .
    Resolution Strategies
  • Standardized protocols : Use consensus assays (e.g., ADP-Glo™ Kinase Assay) for cross-study comparability .
  • Metabolite profiling : LC-MS/MS identifies active metabolites masking parent compound efficacy .

What computational tools are recommended for predicting physicochemical properties?

Q. Basic Tools

  • LogP calculation : Use MarvinSketch or ACD/Labs to predict lipophilicity (experimental LogP ~2.1) .
  • pKa determination : ADMET Predictor estimates basic pKa (~7.2 for morpholine nitrogen) .
    Advanced Modeling
  • Molecular dynamics (MD) : Simulates aqueous solubility and membrane penetration (e.g., GROMACS) .
  • Density functional theory (DFT) : Optimizes ground-state geometry for docking studies (B3LYP/6-31G*) .

Table 1. Comparative Synthesis Yields Under Different Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
Morpholine couplingK₂CO₃, dioxane, reflux, 16 h6595%
Pyridinyl substitutionPd(OAc)₂, DMF, 80°C, 12 h7898%
Final purificationPrep-HPLC (C18, MeCN/H₂O)85>99%

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